molecular formula C19H24N2O5S2 B11498163 4-Methylcyclohexyl 4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-4-oxobutanoate

4-Methylcyclohexyl 4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-4-oxobutanoate

Cat. No.: B11498163
M. Wt: 424.5 g/mol
InChI Key: YYVKTBSHRLUMIA-UHFFFAOYSA-N
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Description

4-METHYLCYCLOHEXYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole moiety, which is known for its biological activity, and a methanesulfonyl group, which can influence its reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYLCYCLOHEXYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE typically involves multiple steps. One common method starts with the preparation of the benzothiazole intermediate. This intermediate is then reacted with 3-chloropropionyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and sodium iodide (NaI) in a solvent like 1,4-dioxane . The final step involves coupling the intermediate with 4-methylcyclohexylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-METHYLCYCLOHEXYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The benzothiazole ring can be reduced using specific reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOCH₃). Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could lead to partially or fully reduced benzothiazole derivatives.

Scientific Research Applications

4-METHYLCYCLOHEXYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYLCYCLOHEXYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE is unique due to its combination of a cyclohexyl group and a benzothiazole moiety, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C19H24N2O5S2

Molecular Weight

424.5 g/mol

IUPAC Name

(4-methylcyclohexyl) 4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate

InChI

InChI=1S/C19H24N2O5S2/c1-12-3-5-13(6-4-12)26-18(23)10-9-17(22)21-19-20-15-8-7-14(28(2,24)25)11-16(15)27-19/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,20,21,22)

InChI Key

YYVKTBSHRLUMIA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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